molecular formula C10H11Cl2NO2 B2711516 Methyl 2,5-dichlorophenethylcarbamate CAS No. 2001056-09-1

Methyl 2,5-dichlorophenethylcarbamate

Cat. No.: B2711516
CAS No.: 2001056-09-1
M. Wt: 248.1
InChI Key: RJAJBLUXDBPPHI-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorophenethylcarbamate is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.1. Its IUPAC name is methyl (2,5-dichlorophenethyl)carbamate. This compound has gained attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of methyl 2,5-dichlorophenethylcarbamate can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorophenethylamine with methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 2,5-dichlorophenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

Scientific Research Applications

Methyl 2,5-dichlorophenethylcarbamate has several scientific research applications:

    Agricultural Applications: It is used in fungicide delivery systems due to its structural similarity to carbendazim.

    Analytical Chemistry: The compound’s structure is conducive to chiral recognition, making it useful in separating enantiomers of various compounds through high-performance liquid chromatography.

    Environmental Research: It is relevant in studies focusing on the degradation, environmental impact, and toxicity of phenylcarbamate pesticides.

    Material Science: The development of chiral stationary phases for HPLC based on cellulose and amylose derivatives showcases the utility of this compound in separating enantiomeric mixtures.

Mechanism of Action

The mechanism of action of methyl 2,5-dichlorophenethylcarbamate involves its interaction with specific molecular targets. In agricultural applications, it acts as a fungicide by inhibiting the growth of fungal cells. The compound interferes with the synthesis of essential cellular components, leading to the death of the fungal cells. In analytical chemistry, its chiral recognition properties allow it to selectively interact with enantiomers, facilitating their separation.

Comparison with Similar Compounds

Methyl 2,5-dichlorophenethylcarbamate is similar to other phenylcarbamate compounds such as carbendazim and carbaryl. it has unique properties that make it suitable for specific applications:

    Carbendazim: Similar in structure and used in fungicide delivery systems, but this compound may offer different release profiles and reduced environmental toxicity.

    Carbaryl: Another phenylcarbamate pesticide, but this compound’s structural differences may result in varied degradation pathways and environmental impacts.

These comparisons highlight the uniqueness of this compound in its applications and potential benefits.

Properties

IUPAC Name

methyl N-[2-(2,5-dichlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)13-5-4-7-6-8(11)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJBLUXDBPPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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